(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is a compound that belongs to the class of purine derivatives, which are significant in various biological processes. This compound features a purine base modified with a thiomorpholine moiety and a chloro substituent, which enhances its pharmacological properties. It is primarily researched for its potential applications in treating proliferative diseases, including certain cancers.
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is classified as a purine derivative and falls under the category of pharmaceutical compounds due to its potential therapeutic applications. Its structure includes elements typical of nucleosides, which are vital for DNA and RNA synthesis.
The synthesis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid typically involves the following steps:
Technical details regarding specific reagents and conditions can be found in literature focusing on nucleoside chemistry .
The molecular structure of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid can be represented as follows:
This structure includes:
Key data points include:
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid can participate in various chemical reactions:
Technical details regarding these reactions are documented in organic chemistry literature .
The mechanism of action for (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid primarily revolves around its interaction with biological targets such as enzymes involved in nucleic acid metabolism.
Experimental studies have demonstrated its efficacy in vitro against various cancer cell lines, highlighting its potential as an anticancer agent .
Relevant data on these properties can be found in safety data sheets and chemical catalogs .
(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid has several important applications:
Its diverse applications underscore its significance in both research and potential clinical settings .
Fragment-based drug design (FBDD) has emerged as a pivotal strategy for diversifying purine scaffolds like (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid. This approach leverages low-molecular-weight fragments (100–300 Da) to probe interactions with biological targets, enabling efficient exploration of chemical space. For purine derivatives, FBDD libraries typically incorporate:
High-throughput crystallography screens of fragment libraries yield hit rates of 2–8%, enabling identification of critical binding motifs. For instance, saturation transfer difference nuclear magnetic resonance (STD-NMR) screening against metalloenzymes like NDM-1 β-lactamase revealed 8-hydroxyquinoline as a high-efficiency fragment (KD = 4.5 μM), demonstrating the utility of metallophilic fragments in purine scaffold optimization [5]. Surface plasmon resonance (SPR) further validated fragment binding, with modified quinoline fragments exhibiting synergistic antibacterial activity with meropenem [5].
Table 1: Fragment Screening Methodologies for Purine Diversification
Method | Throughput | Affinity Range | Key Purine Targets |
---|---|---|---|
STD-NMR | 500–1,000 fragments/week | μM–mM | Kinases, β-lactamases |
SPR | 1,000–5,000 fragments/week | μM–mM | Nucleases, polymerases |
X-ray Crystallography | 100–500 fragments/week | >100 μM | DDR proteins, phosphodiesterases |
Thermal Shift Assay | 200–800 fragments/week | >500 μM | Kinases, epigenetic regulators |
The thiomorpholine moiety at C6 is installed through nucleophilic aromatic substitution (SNAr) on 2,6-dichloropurine precursors. Key optimization parameters include:
Challenges arise from thiomorpholine’s dual nucleophilicity: Sulfur can compete with nitrogen, generating sulfides as byproducts. This is mitigated by:
Reaction monitoring via LC-MS shows complete conversion within 4h at 60°C in DMF, with isolated yields of 82–89% after silica chromatography. Thiomorpholine’s enhanced lipophilicity (π = 0.64 vs morpholine’s π = -0.44) significantly impacts drug disposition, increasing logP by 0.8–1.2 units compared to oxygen analogs [1].
The acetic acid linker at N9 enables molecular diversification through three primary conjugation strategies:
The carboxylic acid’s pKa (3.8±0.2) facilitates salt formation (sodium, tromethamine), improving aqueous solubility to 12–15 mg/mL versus <0.5 mg/mL for non-ionized forms. Molecular modeling confirms the linker’s extended conformation allows for deep binding pocket penetration in kinase targets, with the carboxylate forming salt bridges with Lys295 of PI3Kγ [10].
Table 2: Acetic Acid Linker Conjugation Approaches
Strategy | Reagents/Conditions | Yield Range | Application Scope |
---|---|---|---|
Direct Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, RT | 75–85% | Base scaffold synthesis |
Carbodiimide Coupling | EDC, HOBt, DCM, 0°C→RT | 60–75% | Amide prodrug derivatives |
Reductive Amination | NaBH₃CN, pH 5 buffer, methanol | 45–65% | Charged amine conjugates |
Click Chemistry | CuSO₄/sodium ascorbate, t-BuOH:H₂O | 70–90% | Bioconjugates, targeted delivery |
Solid-phase synthesis enables combinatorial library generation of purine analogs via split-and-pool methodologies:
A typical workflow incorporates:① Wang resin functionalization with HMBA linker② Side-chain anchoring of Asp/Glu residues③ Fmoc-based peptide elongation with randomized positions④ Pd(0)-catalyzed deallylation and macrolactamization⑤ TFA-mediated deprotection/cleavage [6]
This platform synthesizes 2,401-member libraries with 95% coverage using 3× bead excess. High-throughput screening couples with tandem mass spectrometry for hit identification (0.7% hit rate), exemplified by lysocin E analogs with improved therapeutic indices [2]. Purine libraries adapt this by immobilizing through the acetic acid carboxylate, permitting diversification at C2, C6, and N9 positions.
Table 3: Solid-Phase Synthesis Parameters for Purine Analogs
Parameter | Conditions | Impact on Yield/Purity |
---|---|---|
Solid Support | TentaGel S NH₂ resin | Swelling index 4.8 mL/g in DMF |
Anchoring Linker | HMBA ester | Cleavage: 95% TFA/H₂O (2h) |
Coupling Reagent | PyBOP/NMM | Coupling efficiency >98% |
Cyclization | 0.1M PyBOP, 0.2M DIEA, DMF | Cyclization yield 90.2% |
Deprotection | TFA:TIPS:H₂O (95:2.5:2.5) | Global deprotection in 2h |
Regioselective C2 chlorination exploits the differential reactivity of purine ring positions:
The chlorine atom serves dual roles:
Kinetic studies show C2 chlorination proceeds 8× faster than C6 under anhydrous conditions due to the orthogonal polarization of the purine ring. This selectivity is compromised in protic solvents, where 6-chloro-2-hydroxy byproducts form via hydrolysis (15–20%). Post-functionalization chlorination using NCS on 6-thiomorpholinyl purines achieves 95% regioselectivity when catalyzed by Lewis acids (ZnCl₂, 5 mol%) [7] [10].
Table 4: Chlorination Directing Effects in Purine Derivatives
C6 Substituent | C2:C6 Chlorination Ratio | Preferred Conditions | Key Observation |
---|---|---|---|
Thiomorpholine | 12:1 | POCl₃, reflux, 3h | Sulfur coordination enhances C2 electrophilicity |
Morpholine | 9:1 | POCl₃, DMF, 80°C | Steric bulk reduces C6 competing reactions |
Methoxy | 3:1 | NCS, acetonitrile, RT | Solvent-dependent selectivity reversal |
Unsubstituted | 1.2:1 | POCl₃, neat, 110°C | Statistical mixture requires separation |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: